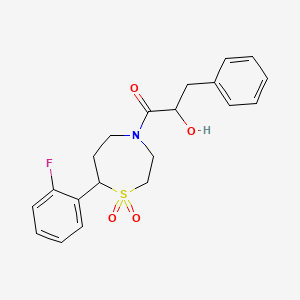
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C20H22FNO4S and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Molecular Characteristics
- Molecular Formula: C19H17FN2O4S2
- Molecular Weight: 420.47 g/mol
- IUPAC Name: this compound
The compound features a thiazepane ring, a fluorophenyl group, and a hydroxyphenylpropanone moiety. The presence of fluorine enhances the electronic properties of the molecule, potentially influencing its interaction with biological targets.
Preliminary studies suggest that this compound may exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition: It is hypothesized that the compound may act as an inhibitor or modulator in biochemical pathways relevant to pain management and neuropharmacology. The presence of hydroxyl and carbonyl groups may facilitate interactions with enzyme active sites.
- Receptor Modulation: The structural components suggest potential interactions with specific receptors involved in neurotransmission and pain perception.
In Vitro Studies
A study utilizing computational methods such as the Prediction of Activity Spectra for Substances (PASS) indicated that this compound could interact with multiple biological targets, including enzymes associated with inflammation and pain pathways.
Case Studies
A case study investigating the pharmacological profile of similar compounds revealed that derivatives of hydroxyphenylpropanone exhibited anti-inflammatory and analgesic properties. This suggests that our compound may share these beneficial effects due to its structural similarities .
| Compound | Biological Activity | Reference |
|---|---|---|
| Hydroxyphenylpropanone Derivative | Anti-inflammatory | |
| Thiazepane Derivative | Enzyme Inhibition |
Pharmacological Potential
The unique structure of this compound positions it as a promising candidate for drug development. Its potential applications include:
- Pain Management
- Anti-inflammatory Treatments
Further research is needed to elucidate its full pharmacological profile and therapeutic potential.
Synthesis Methods
The synthesis of this compound involves multi-step organic reactions:
- Formation of the Thiazepane Ring: Cyclization reactions involving sulfur-containing precursors.
- Introduction of the Fluorophenyl Group: Electrophilic aromatic substitution reactions.
- Attachment of Hydroxyphenyl Group: Cross-coupling reactions such as Suzuki-Miyaura coupling.
These synthetic routes not only highlight the complexity of the molecule but also its potential for further derivatization to enhance biological activity .
Eigenschaften
IUPAC Name |
1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-hydroxy-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4S/c21-17-9-5-4-8-16(17)19-10-11-22(12-13-27(19,25)26)20(24)18(23)14-15-6-2-1-3-7-15/h1-9,18-19,23H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCITKQWTQUZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C(CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













